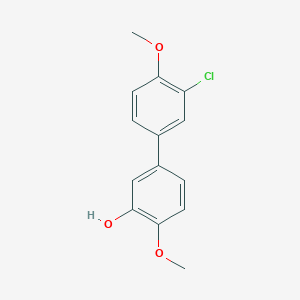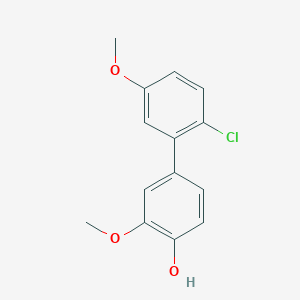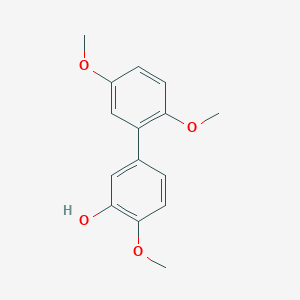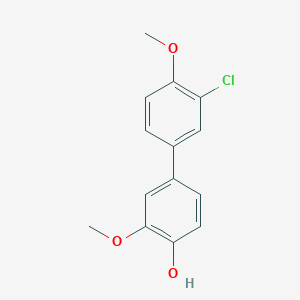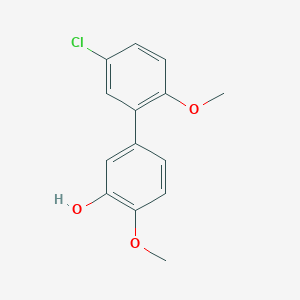
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% (5-DCPMP) is a phenolic compound with a wide range of applications in the scientific research field. It is a solid, white powder that is soluble in water and alcohol. In the scientific research field, 5-DCPMP is used for various purposes, including synthesis, biochemical and physiological studies, and laboratory experiments.
Mécanisme D'action
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% binds to a specific protein target, which is known as the 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%-binding protein (5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%BP). This binding activates the protein and induces a conformational change in the protein, which leads to a cascade of biochemical events. The mechanism of action of 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% is not yet fully understood, but it is believed to involve the activation of various cellular pathways, such as signal transduction and transcriptional regulation.
Biochemical and Physiological Effects
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have various biochemical and physiological effects. In particular, it has been shown to inhibit the growth of certain cancer cells, and to reduce the expression of certain inflammatory cytokines. In addition, 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been shown to have antioxidant and anti-inflammatory effects, and to modulate the expression of various genes.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has several advantages for laboratory experiments. First, it is a relatively inexpensive compound, and is readily available. Second, it is relatively easy to synthesize and purify. Third, it is relatively stable and can be stored for long periods of time. However, there are some limitations to using 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% in laboratory experiments. For example, it is not very soluble in water, and its effects on certain proteins and pathways are not yet fully understood.
Orientations Futures
There are several potential future directions for the use of 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%. First, it could be used to study the structure and function of proteins and DNA in greater detail. Second, it could be used to study the mechanism of action of various drugs, as well as to develop new drugs. Third, it could be used to study the effects of various environmental toxins on cellular pathways. Fourth, it could be used to study the effects of various diseases on cellular pathways. Finally, it could be used to develop new therapeutic strategies for various diseases.
Méthodes De Synthèse
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% can be synthesized through a two-step process. First, 2,3-dichlorophenol is reacted with methanol in the presence of a base catalyst, such as sodium hydroxide, to form 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95%. Second, the reaction mixture is heated to reflux for several hours, and then the resulting product is purified by recrystallization.
Applications De Recherche Scientifique
5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been used in various scientific research applications, such as the study of enzyme activity, protein folding, and cell signaling pathways. It has also been used in the study of drug metabolism and pharmacokinetics. In addition, 5-(2,3-Dichlorophenyl)-2-methoxyphenol, 95% has been used to study the structure and function of proteins, as well as to study the structure and function of DNA.
Propriétés
IUPAC Name |
5-(2,3-dichlorophenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2O2/c1-17-12-6-5-8(7-11(12)16)9-3-2-4-10(14)13(9)15/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFADDZCEMLPZPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685692 |
Source


|
| Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-Dichlorophenyl)-2-methoxyphenol | |
CAS RN |
1261949-09-0 |
Source


|
| Record name | 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[5-(Methoxycarbonyl)thiophen-3-yl]-2-methoxyphenol, 95%](/img/structure/B6380113.png)

